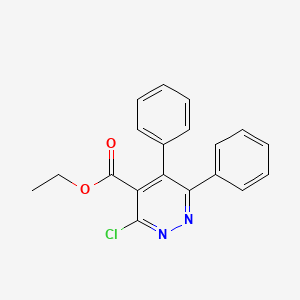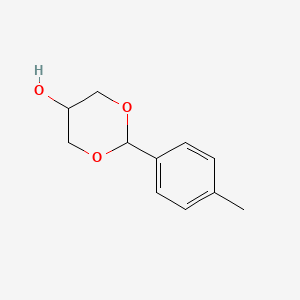
2-(4-Methylphenyl)-1,3-dioxan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
1. Synthesis and Electrochemical Properties
2-(4-Methylphenyl)-1,3-dioxan-5-ol serves as a precursor in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds exhibit varied electrochemical and spectroelectrochemical properties due to strong intramolecular interactions between phthalocyanine units. This synthesis approach has implications for developing materials with specific electrical and semiconductor properties (Özer et al., 2007).
2. Catalysed Condensations in Renewable Chemicals
The compound is involved in acid-catalysed condensation with glycerol, leading to the formation of [1,3]dioxan-5-ols. This process is significant for converting glycerol, a renewable material, into novel platform chemicals, potentially useful in various industrial applications (Deutsch et al., 2007).
3. Nucleophilic Substitution and Synthesis Implications
The compound's reactivity in nucleophilic substitution reactions has been studied, highlighting its potential in synthesizing pure glycerides and other organic compounds. These studies provide insights into its use in complex organic synthesis processes (Aneja & Davies, 1974).
4. Application in Chiral NMR Shift Reagents
2-(4-Methylphenyl)-1,3-dioxan-5-ol derivatives have been utilized as chiral solvating agents for determining the enantiomeric excess of compounds via NMR spectroscopy. This application is crucial in stereochemical analysis and the pharmaceutical industry (Enders, Thomas, & Runsink, 1999).
5. Material Science and Organic Photovoltaics
Derivatives of 2-(4-Methylphenyl)-1,3-dioxan-5-ol have been used in synthesizing oligophenylenevinylenes for potential use in plastic solar cells. This research is part of the broader effort to develop new materials for renewable energy technologies (Jørgensen & Krebs, 2005).
6. Supramolecular Structures and Crystallography
Studies on the crystal structures of derivatives of 2-(4-Methylphenyl)-1,3-dioxan-5-ol contribute to the understanding of molecular interactions and supramolecular architecture, which are essential in the field of crystallography and material science (Jebas et al., 2013).
7. Antioxidant Activity Studies
Exploratory studies have been conducted on the peroxyl-radical-scavenging activity of heterocyclic analogues of 2-(4-Methylphenyl)-1,3-dioxan-5-ol. Such research is valuable for understanding the antioxidant properties of these compounds, which could have applications in healthcare and food industries (Stobiecka et al., 2016).
Propiedades
Número CAS |
4757-23-7 |
|---|---|
Nombre del producto |
2-(4-Methylphenyl)-1,3-dioxan-5-ol |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |
Clave InChI |
IIDQVIGMKXQUDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
SMILES canónico |
CC1=CC=C(C=C1)C2OCC(CO2)O |
Otros números CAS |
4757-23-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



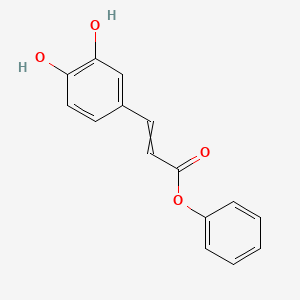

![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)
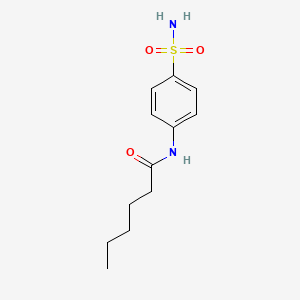
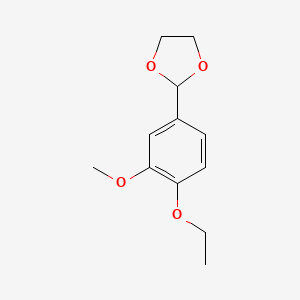
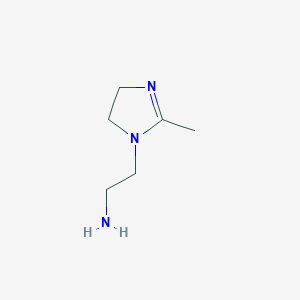

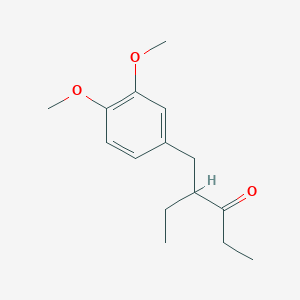
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)

![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)
